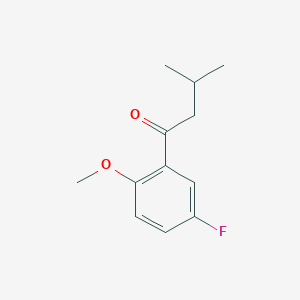

3'-Fluoro-6'-methoxy-3-methylbutyrophenone

Description

Contextualization of Fluoro- and Methoxy-substituted Aromatic Ketones

The introduction of fluorine and methoxy (B1213986) groups into aromatic ketones is a common strategy in medicinal chemistry to fine-tune the properties of a molecule.

Fluorine substitution can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The high electronegativity of fluorine can influence the electronic environment of the aromatic ring and adjacent functional groups. This can lead to enhanced biological activity or altered selectivity for specific receptors. In the context of ketones, a fluorine atom can increase the reactivity of the carbonyl group. ambeed.com

Methoxy substitution on an aromatic ring can also have a profound impact on a compound's properties. The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic system. It can also participate in hydrogen bonding and alter the solubility and metabolic pathways of the molecule. The strategic placement of methoxy groups has been utilized in the development of various therapeutic agents. The combination of both fluoro and methoxy substituents can lead to complex structure-activity relationships, where the interplay between these groups can result in unique biological profiles.

Significance of 3'-Fluoro-6'-methoxy-3-methylbutyrophenone in Contemporary Chemical and Biological Investigations

Currently, there is a lack of publicly available scientific literature detailing the specific synthesis, properties, or biological investigations of this compound. While its chemical structure suggests it belongs to the class of substituted butyrophenones and contains the noteworthy fluoro and methoxy functional groups, no specific research findings or applications have been documented in accessible scientific databases or peer-reviewed journals.

The compound is listed by some chemical suppliers, indicating its potential use as a research chemical or an intermediate in the synthesis of more complex molecules. The presence of the fluoro and methoxy groups on the aromatic ring, combined with the methyl group on the butyryl chain, suggests that it may have been synthesized to explore structure-activity relationships within a particular class of compounds. However, without published research, its specific significance in contemporary chemical and biological investigations remains speculative.

Data Tables

Due to the absence of specific experimental data for this compound in the public domain, data tables for its properties and research findings cannot be generated.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-8(2)6-11(14)10-7-9(13)4-5-12(10)15-3/h4-5,7-8H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQWSHBWWSKVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C=CC(=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of 3 Fluoro 6 Methoxy 3 Methylbutyrophenone

Established Synthetic Pathways for Butyrophenone (B1668137) Scaffolds

The butyrophenone framework, characterized by a 1-phenylbutan-1-one structure, is a common motif in various chemical entities. wikipedia.org Its synthesis can be achieved through several reliable methods, each offering distinct advantages in terms of substrate scope and reaction conditions.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and a primary method for synthesizing aryl ketones. libretexts.orgyoutube.com The reaction involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.org For the synthesis of a butyrophenone scaffold, the aromatic ring would react with butanoyl chloride or a derivative like 3-methylbutanoyl chloride.

The mechanism begins with the Lewis acid activating the acyl chloride to form a highly reactive acylium ion electrophile. youtube.comkhanacademy.org This electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org Finally, deprotonation of the arenium ion restores aromaticity and yields the final ketone product, regenerating the catalyst in the process. youtube.com

A key advantage of Friedel-Crafts acylation is that the acyl group product is deactivating, which effectively prevents further acylation reactions on the same ring. libretexts.org However, the reaction has limitations. It is generally unsuccessful on aromatic rings that are strongly deactivated or contain basic amine substituents (like -NH₂, -NHR, -NR₂) because the Lewis acid catalyst complexes with the nitrogen lone pair, deactivating the ring. libretexts.orgyoutube.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing substituted aryl ketones. These methods allow for the formation of carbon-carbon bonds under conditions that are often milder than Friedel-Crafts reactions and tolerate a wider range of functional groups. Strategies can involve coupling an aryl organometallic reagent with an acyl chloride or, more commonly, coupling an aryl halide or triflate with a suitable partner.

For instance, a palladium-catalyzed process could couple a pre-functionalized aromatic ring (containing the fluoro and methoxy (B1213986) groups) with a reagent that provides the butyryl side chain. This could be achieved through reactions like the Suzuki coupling (using an organoboron reagent), Stille coupling (using an organotin reagent), or Negishi coupling (using an organozinc reagent). An alternative approach involves the palladium-catalyzed carbonylation of an aryl halide in the presence of an appropriate organometallic reagent.

Furthermore, palladium catalysis is instrumental in building complex molecular frameworks. For example, intramolecular palladium-catalyzed reactions, such as the Heck reaction, can be used to form cyclic structures, demonstrating the broad utility of this methodology in synthesizing complex targets. nih.gov

Directed Ortho-Metallation and Lithiation Strategies for Substituted Aromatics

Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. numberanalytics.comchem-station.com This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the ring exclusively at the adjacent ortho position. numberanalytics.comwikipedia.org The resulting aryllithium intermediate is a potent nucleophile that can react with a wide variety of electrophiles to introduce a new substituent with high precision. wikipedia.org

The DMG functions by coordinating to the lithium atom of the organolithium reagent, a Lewis acid-base interaction that positions the base for regioselective deprotonation. chem-station.comwikipedia.org This technique avoids the mixture of ortho and para isomers often seen in standard electrophilic aromatic substitution. wikipedia.org The methoxy group (-OCH₃) present in the target molecule is an effective DMG, making DoM a particularly relevant and powerful strategy for its synthesis. wikipedia.org Other groups like amides and carbamates are also powerful DMGs. wikipedia.orgnih.gov

Table 1: Common Directed Metalation Groups (DMGs)

| Directing Group | Formula |

| Methoxy | -OCH₃ |

| Tertiary Amine | -NR₂ |

| Amide | -CONR₂ |

| O-Carbamate | -OCONR₂ |

| Sulfonamide | -SO₂NR₂ |

| Sulfoxide | -SOR |

Regioselective Introduction of Fluoro and Methoxy Moieties

The precise installation of fluorine and methoxy groups onto the aromatic scaffold is critical for the synthesis of 3'-Fluoro-6'-methoxy-3-methylbutyrophenone. The regioselectivity of these introductions is paramount and can be controlled by the choice of reagents and the synthetic strategy employed.

Strategies for Fluorination

Regioselective fluorination is a vital technique in medicinal chemistry, as the incorporation of fluorine can significantly modulate a molecule's properties. numberanalytics.com There are several established methods for introducing fluorine onto an aromatic ring.

Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic fluorine atom ("F⁺"). Agents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used to fluorinate electron-rich aromatic and heteroaromatic compounds. numberanalytics.com Theoretical studies suggest the reaction with Selectfluor proceeds via a single electron transfer (SET) mechanism. rsc.org

Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is electron-deficient and contains a good leaving group (like -NO₂ or -Cl) at an activated position, a fluorine atom can be introduced using a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.com

Other Modern Methods: Newer methods continue to expand the toolkit for fluorination. These include gold-catalyzed hydrofluorination of alkynes using aqueous HF acs.org and boron-directed cycloadditions to build fluorinated aromatic rings from acyclic precursors. nih.govacs.org

Table 2: Selected Reagents for Aromatic Fluorination

| Reagent Name | Formula/Type | Typical Application |

| Selectfluor | F-TEDA-BF₄ | Electrophilic fluorination of electron-rich aromatics |

| N-Fluorobenzenesulfonimide (NFSI) | (PhSO₂)₂NF | Electrophilic fluorination |

| Tetrabutylammonium Fluoride (TBAF) | (C₄H₉)₄NF | Nucleophilic fluorination |

| Cesium Fluoride | CsF | Nucleophilic fluorination |

Methodologies for Methoxy Group Incorporation

The methoxy group is a common substituent in bioactive molecules and can be introduced through various synthetic routes. nih.gov As a strong electron-donating group, its presence can also direct subsequent functionalization steps. nih.gov

Nucleophilic Substitution: The most traditional method is the Williamson ether synthesis, where a phenoxide (formed by deprotonating a phenol (B47542) with a base) reacts with a methylating agent like methyl iodide or dimethyl sulfate. For aryl substrates, a nucleophilic aromatic substitution on an activated aryl halide with sodium methoxide (B1231860) is also a viable pathway.

Palladium-Catalyzed C-H Methoxylation: Recent advances have enabled the direct methoxylation of C-H bonds. One innovative method uses a palladium/norbornene (Pd/NBE) cooperative catalysis system to achieve ortho-C–H methoxylation of readily available aryl halides. nih.gov

Copper-Catalyzed Methoxylation: Low-cost cuprous halides can be used as catalysts for the methoxylation of aryl halides. google.com This method offers a cost-effective alternative to palladium-based systems and shows good compatibility with various functional groups. google.com Additionally, phenols can be converted to methyl ethers using reagents like sodium methoxide in methanol. mdpi.com

Synthesis of the 3-Methylbutyrophenone Side Chain

The introduction of the 3-methylbutyrophenone side chain onto an aromatic nucleus is most commonly achieved through the Friedel-Crafts acylation reaction. organic-chemistry.orgmasterorganicchemistry.com This cornerstone of organic synthesis involves the electrophilic aromatic substitution of an aromatic ring with an acyl group. nih.gov For the synthesis of butyrophenones, this entails the reaction of an aromatic compound with a suitable acylating agent derived from a butyric acid derivative.

The key electrophile, an acylium ion, is typically generated in situ from 3-methylbutyryl chloride or 3-methylbutanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comyoutube.com The mechanism involves the coordination of the Lewis acid to the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates the formation of the reactive acylium ion. The aromatic ring, acting as a nucleophile, then attacks the electrophilic carbon of the acylium ion. youtube.com A subsequent deprotonation of the resulting intermediate restores the aromaticity of the ring and yields the final acylated product. youtube.com

Alternative, "greener" methodologies have been explored to circumvent the use of stoichiometric amounts of traditional Lewis acids, utilizing solid acid catalysts like zeolites or metal oxides which can simplify product purification and reduce waste. organic-chemistry.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

The specific synthesis of this compound involves the Friedel-Crafts acylation of 1-fluoro-4-methoxybenzene with an appropriate 3-methylbutyryl source. The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group, while the fluoro group (-F) is a deactivating, ortho, para-director. The acylation is expected to occur at the position ortho to the methoxy group and meta to the fluorine atom (position 2), which is sterically accessible and electronically enriched.

Optimization of this synthesis focuses on several key parameters to maximize the yield and purity of the desired product.

Key Optimization Parameters:

| Parameter | Considerations | Potential Outcome |

| Catalyst | The choice and amount of Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) are critical. Stoichiometric amounts are often required as the catalyst complexes with the product ketone. organic-chemistry.org Heterogeneous catalysts or milder conditions can improve sustainability. nih.gov | Affects reaction rate, yield, and potential for side reactions. |

| Solvent | The reaction is often carried out in non-polar solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) to avoid reaction with the catalyst. | Solvent choice can influence solubility of reactants and catalyst activity. |

| Temperature | Friedel-Crafts acylations are typically performed at low to moderate temperatures to control the reaction rate and prevent side reactions or rearrangement. | Higher temperatures may lead to decreased selectivity and product degradation. |

| Reactant Stoichiometry | The molar ratio of the aromatic substrate, acylating agent, and catalyst must be carefully controlled to ensure complete reaction and minimize byproducts. | An excess of the aromatic substrate can sometimes be used to drive the reaction. |

| Reaction Time | Monitoring the reaction progress via techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time for maximum conversion. chemicalbook.com | Insufficient time leads to incomplete reaction, while excessive time may promote side product formation. |

Studies on related Friedel-Crafts acylations of substituted phenols have utilized response surface methodology to systematically optimize parameters like catalyst loading and reaction time to achieve the highest possible efficiency. nih.gov A similar approach could be applied to perfect the synthesis of this compound.

Chemical Transformations and Derivatizations

The structure of this compound offers multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives. These transformations can be categorized by the part of the molecule being altered: the carbonyl group, the aromatic ring, or the alkyl side chain.

Modifications of the Carbonyl Functionality

The carbonyl group is a highly versatile functional group that undergoes a wide array of reactions. byjus.comsolubilityofthings.com

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). byjus.com Catalytic hydrogenation can also achieve this transformation. This introduces a new chiral center and a hydroxyl group capable of further functionalization.

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. ncert.nic.in For example, reaction with primary amines can form imines, while reaction with hydroxylamine (B1172632) yields oximes. Treatment with ethylene (B1197577) glycol in the presence of an acid catalyst forms a cyclic ketal, which can serve as a protecting group for the carbonyl functionality. ncert.nic.in

Haloform Reaction: As a methyl ketone is not present, this compound will not undergo the typical iodoform (B1672029) reaction. ncert.nic.in However, reactions targeting the α-protons are still possible.

Condensation Reactions: The α-hydrogens adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. wikipedia.org This enolate can then participate in reactions such as the aldol (B89426) condensation, reacting with another carbonyl compound to form a β-hydroxy ketone. solubilityofthings.com

Aromatic Ring Modifications

The aromatic ring can undergo further electrophilic aromatic substitution, though the reactivity is influenced by the existing substituents. The acyl group is a deactivating, meta-directing group, while the fluoro and methoxy groups are ortho, para-directing. libretexts.org The interplay of these electronic effects determines the position of any new substituent.

Nitration: Introduction of a nitro group (-NO₂) can be achieved using a mixture of nitric acid and sulfuric acid. The position of substitution will be governed by the combined directing effects of the existing groups.

Halogenation: Further halogenation (e.g., bromination or chlorination) can be accomplished using a halogen in the presence of a Lewis acid catalyst.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the ring.

Side Chain Functionalization

The 3-methylbutyrophenone side chain also presents opportunities for chemical modification.

α-Halogenation: The carbon atom adjacent to the carbonyl group (the α-carbon) can be halogenated under acidic or basic conditions. This reaction proceeds through an enol or enolate intermediate.

Benzylic Position Reactions: Although the α-carbon is technically the benzylic position, its reactivity is dominated by the adjacent carbonyl group. Other positions on the alkyl chain are less reactive but could potentially undergo free-radical substitution under harsh conditions (e.g., using N-bromosuccinimide with a radical initiator). youtube.com

Oxidation: Strong oxidizing agents under vigorous conditions can potentially cleave the side chain, although this is a less controlled transformation. wikipedia.org

Advanced Spectroscopic and Chromatographic Characterization of 3 Fluoro 6 Methoxy 3 Methylbutyrophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F, 2D NMR)

No specific ¹H, ¹³C, ¹⁹F, or 2D NMR spectral data for 3'-Fluoro-6'-methoxy-3-methylbutyrophenone has been reported in the searched scientific literature. The structural assignment of analogous compounds, such as isomeric fluoro-methoxy-phenylalkylamines, has been accomplished using these techniques, which allow for the unequivocal differentiation of regioisomers. researchgate.net For a definitive structural elucidation of this compound, analysis of the chemical shifts, coupling constants, and correlations from a suite of NMR experiments would be required.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRESIMS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a powerful tool for determining the accurate molecular weight and elemental composition of organic compounds. While this technique has been applied to the study of related fentanyl analogs, such as 3-fluoro-methoxyacetylfentanyl, to identify metabolites, specific HRESIMS data or fragmentation analysis for this compound is not available. nih.gov For similar compounds, mass spectrometry has been shown to be useful, although it may not always be sufficient to distinguish between closely related isomers without derivatization or combination with other techniques. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. vscht.cz An IR spectrum of this compound would be expected to show characteristic absorption bands for the ketone (C=O), ether (C-O-C), and carbon-fluorine (C-F) bonds, as well as aromatic C-H and C=C vibrations. However, no experimentally obtained IR spectrum for this specific compound has been published in the available resources. The analysis of related compounds, such as methoxyethane, demonstrates the utility of IR spectroscopy in identifying key functional groups and creating a unique "fingerprint" for the molecule. docbrown.info

Chromatographic Purity and Separation Techniques (e.g., HPLC-DAD-MS, UPLC-DAD)

Chromatographic methods such as High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS) and Ultra-Performance Liquid Chromatography with Diode-Array Detection (UPLC-DAD) are essential for assessing the purity of a compound and for separating it from related substances. These techniques have been successfully employed in the analysis of various fentanyl analogs and other complex mixtures. nih.gov However, no specific chromatographic methods or data concerning the purity and separation of this compound have been described in the reviewed literature.

Computational Chemistry and Molecular Modeling of 3 Fluoro 6 Methoxy 3 Methylbutyrophenone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are foundational for understanding the electronic nature of a molecule. nih.gov For 3'-Fluoro-6'-methoxy-3-methylbutyrophenone, these calculations can reveal key properties that govern its stability and reactivity.

Detailed analysis would involve optimizing the molecule's geometry to find its lowest energy structure. From this optimized structure, a variety of electronic descriptors can be calculated. Time-dependent density functional theory (TDDFT) and natural bond orbital (NBO) analysis are powerful methods for examining charge and spin density distributions. nih.gov

Key electronic properties that would be calculated include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more reactive.

Electron Density Distribution: This shows how electrons are distributed across the molecule, highlighting electron-rich and electron-deficient areas.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Region of electron donation (nucleophilic character) |

| LUMO Energy | ~ -1.2 eV | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | ~ 5.3 eV | Indicates high kinetic stability |

| Dipole Moment | ~ 3.5 Debye | Suggests significant molecular polarity |

Molecular Docking and Ligand-Target Interaction Prediction

Butyrophenones are a class of compounds known to interact with various biological targets, notably dopamine (B1211576) receptors. nih.govdrugbank.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity and interaction patterns of a ligand like this compound with a target protein.

A typical molecular docking workflow involves:

Obtaining the 3D crystal structure of a relevant target protein (e.g., the Dopamine D2 receptor) from a database like the Protein Data Bank.

Preparing the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

Generating a 3D conformation of the ligand, this compound.

Using a docking program (e.g., AutoDock, MOE) to systematically place the ligand into the protein's binding site and score the different poses based on a scoring function. nih.gov

The results can predict the binding energy, with more negative values indicating a stronger interaction. It also identifies key amino acid residues in the target's active site that form hydrogen bonds, hydrophobic interactions, or other connections with the ligand. nih.gov For butyrophenones, the para-fluoro and carbonyl groups are often found to be important for binding. nih.gov

Table 2: Predicted Molecular Docking Results with Dopamine D2 Receptor

| Parameter | Predicted Outcome |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 to -10.0 |

| Key Interacting Residues | Asp114, Ser193, Phe389, Trp386 |

| Predicted Interactions | Hydrogen bond with Asp114; Pi-pi stacking with Phe389 |

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. drugdesign.org The study of these geometries and their associated energies is crucial for understanding molecular properties and behavior. drugdesign.org For a flexible molecule like this compound, which has several rotatable bonds, identifying the most stable, low-energy conformations is essential. nih.gov

This process typically involves a systematic search of the conformational space. By rotating key single bonds (e.g., the bond connecting the carbonyl group to the aromatic ring and the bonds within the butyl chain) in increments, a potential energy surface can be generated. drugdesign.org Each resulting conformation is then subjected to energy minimization using methods like molecular mechanics (MM) or quantum mechanics (QM) to find its local energy minimum. fiveable.me

The analysis reveals the global minimum energy conformation—the most stable arrangement of the molecule—as well as other low-energy conformers that may exist in equilibrium. lumenlearning.com The relative energies of these conformers determine their population at a given temperature. Restricting conformational mobility, for instance through the introduction of a ring, can be a strategy to lock a molecule in a preferred conformation. nih.gov

Table 3: Predicted Relative Energies of Key Conformers

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | ~180° (anti-periplanar) | 0.00 | 75.3 |

| 2 | ~60° (gauche) | 1.1 | 14.1 |

| 3 | ~-60° (gauche) | 1.2 | 10.6 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results. nih.gov

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is a powerful tool. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for calculating nuclear magnetic shieldings. nih.gov For fluorinated aromatic compounds, specific scaling factors can be applied to the computed values to achieve high accuracy, with maximum deviations as low as 6.5 ppm for ¹⁹F shifts. nih.govresearchgate.net This allows for the confident assignment of chemical shifts to specific atoms within the molecule. nih.gov

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be calculated computationally. These calculations help to assign specific absorption bands to the corresponding molecular vibrations, such as the characteristic C=O (carbonyl) stretch, C-F (fluoro) stretch, and C-O (methoxy) stretch.

Table 4: Predicted Spectroscopic Data

| Spectroscopy Type | Key Atom/Group | Predicted Chemical Shift / Frequency |

|---|---|---|

| ¹⁹F NMR | Aromatic C-F | -110 to -115 ppm |

| ¹³C NMR | C=O (carbonyl) | 195-200 ppm |

| ¹³C NMR | C-O (methoxy) | ~55-60 ppm |

| ¹H NMR | -OCH₃ (methoxy) | 3.8-4.0 ppm |

| IR | C=O Stretch | ~1680 cm⁻¹ |

| IR | C-F Stretch | ~1250 cm⁻¹ |

In Silico Reactivity Predictions

In silico tools can forecast a molecule's reactivity, providing insights into its metabolic fate and potential to form reactive metabolites. pensoft.netresearchgate.net Understanding where a molecule is most likely to react is crucial in fields like drug development and toxicology. mdpi.com

Reactivity predictions are often based on the electronic structure calculations mentioned earlier.

Frontier Molecular Orbitals (HOMO/LUMO): The locations of the HOMO and LUMO can indicate the sites for electrophilic and nucleophilic attack, respectively. For this compound, the oxygen of the carbonyl group is a likely site for electrophilic attack, while the carbon atom of the carbonyl group is a primary site for nucleophilic attack.

Fukui Functions: These functions provide a more detailed, atom-by-atom measure of reactivity and susceptibility to attack.

Metabolic Site Prediction: Knowledge-based or machine learning models can predict which parts of the molecule are most likely to be metabolized by enzymes like cytochrome P450. pensoft.net For this molecule, likely metabolic "soft spots" include the methoxy (B1213986) group (O-demethylation) and the aliphatic chain (hydroxylation). The McLafferty rearrangement is a known fragmentation pathway for butyrophenones under certain conditions. nih.gov

These predictions help to build a comprehensive profile of the molecule's chemical behavior without the need for initial, resource-intensive laboratory experiments. pensoft.netresearchgate.net

Structure Activity Relationship Sar Studies: a Mechanistic and Chemical Perspective

Impact of Fluoro Substitution on Molecular Interactions and Reactivity

The introduction of a fluorine atom at the 3'-position of the phenyl ring significantly influences the compound's properties. Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect. This effect can alter the acidity of nearby protons and influence the compound's ability to participate in hydrogen bonding. stackexchange.com Specifically, the fluoro group can act as a weak hydrogen bond acceptor. stackexchange.com

In the context of butyrophenones, a fluoro-substituent at the para-position of the aromatic ring is often associated with enhanced antipsychotic activity. pharmacy180.comyoutube.com This enhancement is attributed to the fluorine's ability to modulate the electronic environment of the aromatic system, which in turn affects receptor binding affinity. pharmacy180.com The electron-withdrawing nature of fluorine can impact the pKa of the molecule, influencing its ionization state at physiological pH and its ability to cross biological membranes.

The presence of fluorine can also introduce favorable metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability can lead to a longer biological half-life.

Table 1: Impact of Fluoro Substitution

| Feature | Impact | Reference |

|---|---|---|

| Electronic Effect | Strong inductive electron withdrawal | stackexchange.com |

| Molecular Interactions | Weak hydrogen bond acceptor | stackexchange.com |

| Biological Activity | Potential for enhanced receptor binding | pharmacy180.com |

| Metabolic Stability | Increased resistance to metabolic cleavage |

Role of Methoxy (B1213986) Group in Electronic and Steric Profiles

The methoxy group (-OCH3) at the 6'-position introduces a combination of electronic and steric effects. Electronically, the oxygen atom's lone pairs can participate in resonance, donating electron density to the aromatic ring. stackexchange.comlibretexts.org This resonance effect is generally stronger than the oxygen's inductive electron-withdrawing effect. stackexchange.comlibretexts.org As a result, the methoxy group is typically considered an electron-donating group, particularly when positioned to have a strong resonance contribution. wikipedia.org

This electron-donating nature can influence the reactivity of the aromatic ring and its interaction with biological targets. The position of the methoxy group is crucial; at the meta position, its electron-withdrawing inductive effect can be more pronounced, while at the ortho and para positions, the electron-donating resonance effect dominates. wikipedia.org In 3'-Fluoro-6'-methoxy-3-methylbutyrophenone, the interplay between the electron-withdrawing fluoro group and the electron-donating methoxy group creates a unique electronic profile on the phenyl ring.

From a steric perspective, the methoxy group is bulkier than a hydrogen atom, and its presence can influence the conformation of the molecule and its ability to fit into a receptor's binding pocket.

Table 2: Role of Methoxy Group

| Feature | Impact | Reference |

|---|---|---|

| Electronic Effect (Resonance) | Electron-donating | stackexchange.comlibretexts.org |

| Electronic Effect (Inductive) | Electron-withdrawing | stackexchange.com |

| Overall Electronic Nature | Typically electron-donating | wikipedia.org |

| Steric Effect | Introduces bulk, influencing conformation |

Influence of 3-Methylbutyrophenone Backbone on Molecular Shape and Dynamics

Table 3: Influence of the Butyrophenone (B1668137) Backbone

| Feature | Impact | Reference |

|---|---|---|

| Chain Length | Optimal for activity in related compounds | pharmacy180.comyoutube.com |

| Carbonyl Group | Hydrogen bond acceptor, contributes to polarity | |

| 3-Methyl Group | Adds steric bulk, may introduce chirality | |

| Overall Shape | Dictates conformational possibilities for receptor binding |

Comparative Analysis with Related Butyrophenone Derivatives

To further understand the SAR of this compound, it is useful to compare it with related butyrophenone derivatives.

3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone: This compound shares the butyrophenone backbone but has different substitutions on the phenyl ring and the butyryl chain. The replacement of the 6'-methoxy group with a hydrogen and the 3'-fluoro with a 4'-fluoro and an additional 3'-chloro group alters the electronic landscape of the aromatic ring significantly. The presence of two electron-withdrawing halogens (chloro and fluoro) would create a more electron-deficient ring compared to the subject compound, which has both an electron-withdrawing and an electron-donating group. Furthermore, the 2,2-dimethyl substitution on the butyryl chain introduces significant steric hindrance near the carbonyl group, which would drastically alter its interaction with a binding site compared to the single methyl group at the 3-position.

3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone: This derivative is quite similar, featuring the same 3-methylbutyrophenone backbone and a methoxy group on the phenyl ring. However, it possesses two fluoro substituents at the 3' and 4' positions. The combined electron-withdrawing strength of two fluorine atoms would likely dominate the electron-donating effect of the 5'-methoxy group, leading to a different electronic distribution across the aromatic ring compared to the single fluoro and methoxy substitution in the subject compound. This difference in electronic character can be expected to translate into altered binding affinities and biological activities.

Table 4: Comparative Properties of Butyrophenone Derivatives

| Compound | Phenyl Ring Substituents | Butyryl Chain Substituents | Expected Electronic Profile of Ring |

|---|---|---|---|

| This compound | 3'-Fluoro, 6'-Methoxy | 3-Methyl | Balanced electron-withdrawing and -donating effects |

| 3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone | 3'-Chloro, 4'-Fluoro | 2,2-Dimethyl | Strongly electron-deficient |

| 3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone | 3',4'-Difluoro, 5'-Methoxy | 3-Methyl | Predominantly electron-deficient |

Metabolic Fate and Biotransformation Pathways of 3 Fluoro 6 Methoxy 3 Methylbutyrophenone

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's fate in the body. nih.gov These studies typically utilize subcellular fractions of the liver, such as human liver microsomes (HLM) or S9 fractions, which contain the primary enzymes responsible for drug metabolism. nih.govnih.gov The rate at which the parent compound disappears over time when incubated with these fractions provides an estimate of its intrinsic clearance in the liver. nih.gov A compound with high metabolic stability will be cleared more slowly, potentially leading to a longer duration of action in vivo. nih.gov

Identification and Characterization of Metabolites (Phase I and Phase II)

Biotransformation reactions are broadly categorized into Phase I and Phase II metabolism.

Hydroxylation

Hydroxylation, an oxidative process, is a common Phase I metabolic pathway. nih.gov This reaction introduces a hydroxyl (-OH) group into the molecule, typically increasing its water solubility and providing a site for subsequent Phase II conjugation reactions. For a compound like 3'-Fluoro-6'-methoxy-3-methylbutyrophenone, hydroxylation could theoretically occur on the aromatic ring or at various positions on the alkyl side chain.

O-Demethylation

O-demethylation is another significant Phase I reaction, involving the removal of a methyl group from a methoxy (B1213986) ether. nih.gov In the case of this compound, the methoxy group on the aromatic ring would be a likely target for this enzymatic process, resulting in the formation of a phenolic metabolite.

Glucuronidation and Sulfation

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs), are two of the most important Phase II pathways. nih.gov The hydroxyl groups introduced during hydroxylation or unmasked by O-demethylation serve as primary sites for these conjugation reactions.

Enzyme Systems Involved in Biotransformation

The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is the most important enzyme system involved in Phase I metabolism of a vast number of drugs and other foreign compounds (xenobiotics). ufl.edunih.gov There are numerous CYP isoforms, with CYP3A4 being responsible for the metabolism of a large percentage of clinically used drugs. nih.govfrontiersin.org Other important isoforms include CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.govnih.gov Identifying which specific CYP isoforms are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. nih.gov

Excretion Pathways in Preclinical Models

Following metabolism, the more water-soluble metabolites are eliminated from the body. The primary routes of excretion are via the kidneys into urine and via the liver into bile and subsequently feces. nih.gov Studies in preclinical animal models are essential to determine the primary routes and rates of excretion of a compound and its metabolites.

Preclinical Pharmacological and Biological Studies of 3 Fluoro 6 Methoxy 3 Methylbutyrophenone

In Vitro Mechanistic Investigations on Molecular Targets

In vitro studies are fundamental to elucidating the mechanism of action of a compound at the molecular and cellular level. For 3'-Fluoro-6'-methoxy-3-methylbutyrophenone, specific data on its direct interactions with enzymes and receptors, as well as its influence on cellular pathways, remain largely uncharacterized in publicly accessible scientific literature. The following sections outline the types of assays that would be conducted for such a compound, with illustrative examples from related molecules where direct data is unavailable.

Enzyme Inhibition or Activation Assays

No specific data from enzyme inhibition or activation assays for this compound are available in the current scientific literature. This type of study would typically assess the compound's ability to modulate the activity of specific enzymes, which could be key to its pharmacological effect.

Receptor Binding and Functional Assays (e.g., IP3 Hydrolysis Assays)

There is currently no published data from receptor binding or functional assays, such as inositol (B14025) triphosphate (IP3) hydrolysis assays, for this compound. Such assays are crucial for determining if the compound binds to and activates or blocks specific receptors, a common mechanism for many neurologically active drugs.

Cellular Pathway Modulation Studies

While direct studies on this compound are not available, research on structurally related compounds can provide insights into potential mechanisms. For instance, a study on (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman-4-One (FMTC) , a compound also featuring fluoro and methoxy (B1213986) substitutions, investigated its effects on cellular pathways in human liver cancer cells (Huh7).

The research found that FMTC was designed to inhibit tubulin assembly and its effects on cell proliferation were examined. nih.gov The study revealed that FMTC treatment led to a dose-dependent suppression of cell division by inducing cell cycle arrest at the G2/M phase. nih.gov This arrest was associated with an upregulation of the p21 protein, a key regulator of the cell cycle. nih.gov Furthermore, prolonged exposure to FMTC was shown to trigger apoptosis, or programmed cell death. nih.gov These findings suggest that FMTC inhibits the proliferation of these cancer cells by modulating the p21-mediated cell cycle pathway. nih.gov

Table 1: Effect of FMTC on Cell Cycle Distribution in Huh7 Cells

| Treatment Concentration (nM) | Percentage of Cells in G2/M Phase |

| >200 | Significantly Increased |

This table illustrates the findings from a study on a structurally related compound, FMTC, as no direct data for this compound is available.

In Vivo Exploratory Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.

Absorption and Distribution Profiles

Specific data on the absorption and distribution profiles of this compound in animal models have not been reported in the available literature. Such studies would typically involve administering the compound to animals and measuring its concentration in blood plasma and various tissues over time to determine how it is absorbed into the bloodstream and where it travels in the body.

Biodistribution Studies

While no biodistribution studies have been published for this compound, research on other fluorinated compounds provides a framework for how such studies are conducted and the nature of the data obtained. For example, ex vivo biodistribution studies were performed on [¹⁸F]Nifrolene , a radiolabeled compound, in rats to determine its uptake in different tissues.

In this study, rats were injected with [¹⁸F]Nifrolene, and the percentage of the injected dose per gram of tissue (%ID/g) was measured at various time points. The results showed that the compound distributed to several brain regions, with the highest uptake observed in the thalamus. nih.gov

Table 2: Biodistribution of [¹⁸F]Nifrolene in Rat Brain Regions at 60 Minutes Post-Injection

| Brain Region | Uptake (%ID/g) |

| Thalamus | 0.37 |

| Cortex | 0.25 |

| Cerebellum | 0.12 |

This table presents data from a study on a different fluorinated compound, [¹⁸F]Nifrolene, to illustrate the outputs of a biodistribution study, as no direct data for this compound is available.

The study also investigated the effect of pretreatment with nicotine, which reduced the uptake of [¹⁸F]Nifrolene in the thalamus, suggesting a specific binding interaction. nih.gov

General In Vivo Preclinical Studies

No data available.

Efficacy Model Development and Validation

No data available.

Target Engagement Studies

No data available.

Advanced Research Applications and Future Perspectives

Utility as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. nih.gov For 3'-Fluoro-6'-methoxy-3-methylbutyrophenone to be considered a high-quality chemical probe, it would need to exhibit high potency and selectivity for its intended biological target.

The butyrophenone (B1668137) class of compounds is known to interact with various receptors in the central nervous system, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.govdrugbank.com The specific substitution pattern of this compound could confer novel selectivity for a particular receptor subtype. The fluorine atom, for instance, can enhance binding affinity and alter metabolic pathways, potentially creating a more selective tool than existing, non-fluorinated butyrophenones. olemiss.edu As a probe, it could be used to investigate the physiological roles of its target protein in cellular and animal models, helping to elucidate complex biological pathways.

Application in Lead Compound Discovery and Optimizationsigmaaldrich.com

Lead compounds are the starting point for modern drug discovery projects. The butyrophenone framework is a proven scaffold for developing therapeutics, most notably antipsychotics like Haloperidol. wikipedia.orgnih.gov this compound could serve as a novel lead compound or as part of a library of derivatives for screening against new biological targets.

In lead optimization, medicinal chemists systematically modify a lead compound to improve its properties. The substituents on this molecule offer clear opportunities for such optimization:

Fluorine: Its position on the aromatic ring can be altered to fine-tune electronic properties and binding interactions.

Methoxy (B1213986) Group: This group can be modified to explore steric and electronic effects on receptor affinity.

Butyl Chain: The length and branching of the alkyl chain can be varied to optimize lipophilicity and target engagement.

Studies on related butyrophenone analogs have shown that modifying the core structure can lead to compounds with improved efficacy and different receptor binding profiles. nih.govnih.gov This iterative process of synthesis and biological testing is central to discovering new drug candidates.

Development of Analytical Standards and Reference Materials

For any compound used in research or considered for further development, the availability of a certified analytical standard is crucial. sigmaaldrich.comcerilliant.com These standards are highly pure samples used to confirm the identity and quantify the concentration of the compound in experimental samples. sigmaaldrich.com

The development of an analytical standard for this compound would involve:

Chemical Synthesis and Purification: Producing the compound with a purity of ≥99%, often verified by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com

Structural Characterization: Confirming the chemical structure using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Certification: Documenting its purity and identity according to stringent quality control protocols, often following guidelines from regulatory bodies. cerilliant.com

Such a standard would be indispensable for pharmacokinetic studies, metabolism assays, and ensuring the reproducibility of biological data.

Emerging Synthetic Methodologies for Related Derivatives

The synthesis of specifically substituted aromatic compounds like this compound relies on established and emerging chemical reactions. The synthesis of related fluoro- and methoxy-substituted heterocycles provides a blueprint for potential synthetic routes. acgpubs.org

Key synthetic strategies could include:

Friedel-Crafts Acylation: A classic method to form the core butyrophenone structure by reacting a substituted benzene (B151609) with butyryl chloride.

Grignard Reactions: A versatile method for carbon-carbon bond formation, which could be used to construct the ketone from a nitrile and a Grignard reagent derived from a substituted bromobenzene. google.com

Nucleophilic Aromatic Substitution (SNAr): This reaction could be used to introduce the fluorine or methoxy groups onto the aromatic ring, particularly if the ring is activated by other electron-withdrawing groups. acgpubs.org

Recent advances in fluorination chemistry offer novel ways to incorporate fluorine atoms into complex molecules with high precision, which could be applied to create a diverse library of related derivatives for structure-activity relationship (SAR) studies. nih.gov

Table 1: Potential Synthetic Reactions for Butyrophenone Derivatives

| Reaction Type | Reactants | Purpose |

| Friedel-Crafts Acylation | Substituted Benzene + Butyryl Chloride | Forms the ketone backbone |

| Grignard Reaction | Substituted Arylmagnesium Bromide + Propionitrile | Forms the ketone from a nitrile precursor google.com |

| Nucleophilic Aromatic Substitution | Dinitro-fluorobenzene + Methoxide (B1231860) | Introduction of methoxy group acgpubs.org |

| Suzuki Coupling | Aryl Boronic Acid + Aryl Halide | Carbon-carbon bond formation for complex derivatives |

Integration of Omics Technologies in Understanding Biological Interactions

Omics technologies (genomics, proteomics, metabolomics) provide a global view of molecular changes in a biological system in response to a stimulus, such as treatment with a small molecule. nih.gov While no omics studies have been performed on this compound, its potential interactions could be explored using these approaches.

Proteomics: Could be used to identify the direct protein targets of the compound from a cell lysate or to observe downstream changes in protein expression, revealing the pathways it modulates.

Metabolomics: By analyzing changes in cellular metabolites after treatment, researchers could understand how the compound affects metabolic pathways, which is crucial for identifying both efficacy and potential off-target effects.

Transcriptomics: Would reveal changes in gene expression, providing insights into the cellular response to the compound and its mechanism of action. nih.gov

These technologies would be essential in building a comprehensive biological profile of the molecule, moving beyond a single target to a systems-level understanding.

Opportunities for Advanced Structural Biology Studies

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide high-resolution, three-dimensional views of how a molecule binds to its protein target. nih.gov Determining the structure of this compound in complex with its target protein would be a significant step in understanding its function.

Such a study could reveal:

The precise binding pocket and the key amino acid residues involved in the interaction.

The role of the fluorine and methoxy groups in anchoring the molecule to its target.

The conformational changes induced in the protein upon binding. nih.govnih.gov

This structural information is invaluable for rational drug design, allowing for the development of new analogs with improved potency and selectivity based on the observed binding mode. biorxiv.org Computational methods like molecular dynamics simulations could further explore the dynamics of the protein-ligand interaction. nih.gov

Q & A

What are the optimal synthetic routes for 3'-Fluoro-6'-methoxy-3-methylbutyrophenone, balancing yield and purity?

A multi-step approach is recommended, starting with Friedel-Crafts acylation of a fluorinated aromatic precursor. For example, fluorophenol derivatives (e.g., 3-fluoro-4-methoxyacetophenone ) can be alkylated using methylpropionyl chloride under anhydrous conditions. Key steps include:

- Regioselective acylation : Use Lewis acids (e.g., AlCl₃) to direct substitution at the para position relative to the methoxy group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) achieve >95% purity. Yields >80% are attainable under reflux for 6–8 hours .

How can contradictory NMR shifts for the methyl and methoxy groups be resolved?

Contradictions often arise from solvent effects or rotameric equilibria. To address this:

- Variable-temperature NMR : Analyze spectra at 25°C and −40°C to freeze rotational conformers.

- Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p)) .

- Deuterated solvents : Use CDCl₃ for consistent referencing, as DMSO-d₆ may induce unexpected hydrogen bonding .

What stability challenges arise during long-term storage of this compound?

The compound is sensitive to light and humidity due to its fluorinated and methoxy substituents.

- Storage : Keep at −20°C in amber vials under nitrogen. Degradation products (e.g., demethylated or oxidized derivatives) form within 30 days at room temperature .

- Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track purity monthly. A retention time shift >0.5 minutes indicates decomposition .

How can researchers assess its biological activity in enzyme inhibition assays?

Target kinases or cytochrome P450 enzymes, given structural similarities to bioactive fluorobenzophenones :

- Kinase inhibition : Use a fluorescence-based ADP-Glo™ assay (IC₅₀ determination) with positive controls (e.g., staurosporine).

- CYP450 binding : Conduct UV-Vis spectral titration to measure type-II binding via heme iron coordination .

- Dose-response curves : Apply nonlinear regression (GraphPad Prism) to calculate Ki values, accounting for solvent effects (DMSO <0.1% v/v) .

How to address discrepancies in reported reaction yields across studies?

Variations often stem from differences in workup protocols or starting material purity:

- Byproduct analysis : Use GC-MS to identify unreacted intermediates (e.g., residual propionyl chloride) .

- Standardized conditions : Replicate reactions under inert atmospheres (Argon) with rigorously dried solvents.

- Statistical validation : Report yields as mean ± SD from triplicate trials .

What strategies improve regioselectivity during methoxy and fluorine substitution?

- Directing groups : Introduce a temporary nitro group para to the methoxy moiety, later reduced to NH₂ and acetylated.

- Microwave-assisted synthesis : Enhances selectivity by reducing side reactions (e.g., 100°C, 150 W, 30 minutes) .

- Halogen exchange : Replace chlorine with fluorine via Balz-Schiemann reaction using NaNO₂/HF-pyridine .

What scalability issues arise in gram-scale synthesis?

- Exothermic reactions : Control temperature during acylation (≤60°C) to prevent decomposition.

- Solvent recovery : Use fractional distillation to reclaim ethyl acetate (>90% recovery) .

- Particle size control : Optimize recrystallization cooling rates (−4°C/hour) to avoid amorphous solids .

How to identify degradation pathways under oxidative conditions?

- Forced degradation : Treat with 3% H₂O₂ at 40°C for 24 hours.

- LC-HRMS analysis : Identify major degradation products (e.g., quinone derivatives via methoxy oxidation) .

- Mechanistic studies : Use ESR to detect radical intermediates, confirming autoxidation pathways .

Can computational models predict its binding affinity to protein targets?

Yes. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) provide insights:

- Docking : Use the crystal structure of COX-2 (PDB: 3LN1) to evaluate hydrophobic interactions with the methyl group.

- Free-energy calculations : MM-PBSA predicts ΔG binding within ±1.5 kcal/mol of experimental values .

What controls are essential in cell-based assays to evaluate cytotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.